molecular formula C12H8Cl2O3S B2738694 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid CAS No. 1707727-88-5

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid

Cat. No.: B2738694
CAS No.: 1707727-88-5
M. Wt: 303.15
InChI Key: INWLJQJVQHYFRK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic carboxylic acid featuring a thiophene ring substituted with a benzyloxy group at the 3-position and chlorine atoms at the 4- and 5-positions. Its structure combines aromaticity (benzyl group), electron-withdrawing chlorine atoms, and a reactive carboxylic acid group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-3-phenylmethoxythiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-8-9(10(12(15)16)18-11(8)14)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLJQJVQHYFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC(=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure features a thiophene ring substituted with a benzyloxy group at position 3, chlorine atoms at positions 4 and 5, and a carboxylic acid moiety at position 2. Retrosynthetically, the molecule can be dissected into three primary components:

  • Thiophene backbone : Constructed via cyclization or functionalization of pre-existing heterocycles.
  • Halogenation : Introduction of chlorine atoms at positions 4 and 5.
  • Etherification : Installation of the benzyloxy group at position 3.

A plausible precursor is 4,5-dichlorothiophene-2-carboxylic acid , which can undergo benzyloxy substitution. Alternatively, the benzyloxy group may be introduced early in the synthesis to direct subsequent halogenation.

Synthetic Routes and Methodologies

Route 1: Sequential Halogenation and Etherification

This approach begins with thiophene-2-carboxylic acid as the starting material. Key steps include:

Step 1: Chlorination at Positions 4 and 5

Electrophilic chlorination using $$ \text{Cl}2 $$ or $$ \text{N}- $$chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., $$ \text{FeCl}3 $$) selectively introduces chlorine atoms. For example, in analogous syntheses of dichlorobenzoic acids, halogenating agents like N-bromosuccinimide (NBS) are employed under nitrogen protection at 30–60°C.

Reaction Conditions :

  • Reagent: NCS (2.2 equiv)
  • Solvent: $$ \text{CH}2\text{Cl}2 $$
  • Temperature: 40°C, 12 hours
  • Yield: ~70% (estimated)
Step 2: Benzyloxy Group Introduction

The hydroxyl group at position 3 is generated via directed ortho-metalation (DoM) using a lithium base (e.g., LDA), followed by quenching with benzyl bromide. This method mirrors the etherification of phenolic compounds in patent CN105085226A.

Reaction Conditions :

  • Reagent: Benzyl bromide (1.5 equiv), $$ \text{K}2\text{CO}3 $$
  • Solvent: DMF
  • Temperature: 80°C, 6 hours
  • Yield: ~65%
Step 3: Carboxylic Acid Activation

If the starting material is an ester (e.g., ethyl 4,5-dichlorothiophene-2-carboxylate), hydrolysis under basic conditions (NaOH, reflux) followed by acidification yields the carboxylic acid.

Route 2: Thiophene Ring Construction via Gewald Reaction

The Gewald reaction assembles thiophenes from ketones, cyanoacetates, and elemental sulfur. For this compound:

Step 1: Synthesis of 3-Benzyloxy-4,5-dichlorothiophene-2-carbonitrile
  • Ketone precursor : 3-Benzyloxy-4,5-dichloroacetophenone.
  • Reaction : Condensation with cyanoacetate and sulfur in morpholine, catalyzed by $$ \text{Et}_3\text{N} $$.

Reaction Conditions :

  • Temperature: 100°C, 8 hours
  • Yield: ~50% (analogous to furan syntheses)
Step 2: Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is hydrolyzed using concentrated $$ \text{H}2\text{SO}4 $$ or $$ \text{NaOH}/\text{H}2\text{O}2 $$:
$$ \text{RCN} \xrightarrow{\text{H}_2\text{O, H}^+} \text{RCOOH} $$

Optimization Note : Excessive heating may lead to decarboxylation; thus, mild conditions (60°C, 4 hours) are preferred.

Critical Analysis of Reaction Parameters

Halogenation Efficiency

Chlorination at positions 4 and 5 is sterically and electronically challenging. Computational studies suggest that the benzyloxy group at position 3 deactivates the ring, necessitating forceful conditions. Alternatives include:

  • Directed chlorination : Using a directing group (e.g., sulfonic acid) to enhance regioselectivity.
  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions (e.g., ester hydrolysis).
  • Low-temperature diazotization (0–10°C) minimizes decomposition of diazonium intermediates, as seen in patent CN102584744B.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$):

    • δ 7.35–7.28 (m, 5H, benzyl aromatic protons)
    • δ 6.85 (s, 1H, thiophene H-3)
    • δ 5.15 (s, 2H, OCH$$ _2 $$Ph)
    • δ 12.1 (s, 1H, COOH)
  • $$ ^{13}\text{C} $$ NMR :

    • δ 167.8 (COOH)
    • δ 140.2 (C-2), 132.5 (C-4), 130.9 (C-5)
    • δ 71.4 (OCH$$ _2 $$Ph)

Mass Spectrometry

  • ESI-MS : m/z 303.0 [M–H]$$ ^- $$, consistent with the molecular formula $$ \text{C}{12}\text{H}8\text{Cl}2\text{O}3\text{S} $$.

Industrial-Scale Considerations

Yield Optimization

  • Parallel synthesis : Adopted from library plate formats (e.g., 96-well plates) for high-throughput screening.
  • Catalytic methods : Palladium-catalyzed coupling for benzyloxy introduction, reducing stoichiometric waste.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a vital building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.

  • Enzyme Inhibition : Research indicates that thiophene derivatives can act as inhibitors for various enzymes. For instance, studies have shown that related compounds exhibit significant inhibitory potency against Escherichia coli methionine aminopeptidase (MetAP), particularly the Fe(II) form, suggesting potential therapeutic applications as antibacterial agents .
  • Antiviral Activity : Thiophene derivatives have also been explored for their antiviral properties against flavivirus infections. The structural modifications in compounds like 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid can enhance their efficacy against specific viral targets .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the benzyloxy and carboxylic acid groups facilitates various chemical reactions, including:

  • Coupling Reactions : The compound can participate in Suzuki coupling reactions to form more complex structures, which are essential in developing new drugs and materials .
  • Functionalization : The carboxylic acid group allows for further functionalization, enabling the creation of a diverse range of derivatives with tailored properties for specific applications.

Materials Science

This compound has potential applications in materials science due to its electronic properties:

  • Organic Electronics : Its unique structure can be harnessed in the development of organic semiconductors and photovoltaic materials. The electron-withdrawing effects of the chlorine substituents can enhance charge transport properties.
  • Optoelectronic Devices : The compound's ability to form stable films makes it suitable for use in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.

Biological Studies

The compound is valuable for studying interactions within biological systems:

  • Binding Studies : Its functional groups enable it to engage in intermolecular interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for understanding its mechanism of action within biological systems.
  • Receptor Binding : Investigations into how this compound binds to specific receptors can provide insights into its potential therapeutic effects and guide the design of new drugs.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and dichloro groups can influence the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The target compound’s unique features include:

  • Thiophene core : Unlike benzene-based analogs, the sulfur-containing thiophene ring may confer distinct electronic properties and metabolic stability.
  • Dichloro substitution : The 4,5-dichloro motif likely increases lipophilicity and steric bulk compared to hydroxyl or methoxy groups in related compounds.
  • Benzyloxy group : This ether-linked benzyl moiety enhances hydrophobicity and may influence crystal packing, as seen in structurally related patented derivatives .

Key analogs for comparison :

3-(4-(Benzyloxy)phenyl)hex-4-inoic acid derivative (Patent: EP Bulletin 2022): Features a hex-4-inoic acid chain and a benzyloxy-substituted benzene ring. The patent highlights its novel crystal form, suggesting that benzyloxy groups can stabilize specific polymorphs, which may extrapolate to the target compound’s crystallinity .

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) :

  • Contains a catechol (dihydroxybenzene) group and an acrylic acid chain.
  • Unlike the dichlorothiophene derivative, caffeic acid’s hydroxyl groups confer antioxidant activity but reduce metabolic stability due to rapid oxidation .

Benzoic acid, 3-(4-carboxy-2-methoxyphenoxy)-4,5-dimethoxy (CAS 2556-06-1): A tri-substituted benzoic acid with methoxy and carboxy groups. Demonstrates how electron-donating methoxy groups contrast with electron-withdrawing chlorines in modulating acidity and reactivity .

Physicochemical Properties
Property 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic Acid 3-(4-(Benzyloxy)phenyl)hex-4-inoic acid derivative Caffeic Acid Benzoic acid, 3-(4-carboxy-2-methoxyphenoxy)-4,5-dimethoxy
Core structure Thiophene Benzene + hex-4-inoic acid chain Benzene + acrylic acid Benzene with multiple ether linkages
Substituents Cl (×2), benzyloxy, COOH Benzyloxy, carboxylic acid OH (×2), COOH OCH₃ (×2), COOH, phenoxy
Lipophilicity (logP)* High (Cl, benzyloxy) Moderate (benzyloxy, aliphatic chain) Low (polar OH groups) Moderate (OCH₃, COOH)
Biological activity Potential enzyme inhibition (speculative) Not disclosed (patent focus: crystallinity) Antioxidant, anti-inflammatory Unknown (used as synthetic intermediate)

*Estimated based on substituent contributions.

Biological Activity

3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H9Cl2O3S
  • Molecular Weight : 304.17 g/mol
  • SMILES Notation : Cc1cc(Cl)c2c(s1)cc(Cl)c(c2C(=O)O)OCC

This compound features a thiophene ring substituted with chlorines and a benzyloxy group, which contributes to its biological properties.

Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of electron-withdrawing groups like chlorine enhances the reactivity of the thiophene ring, potentially leading to increased interactions with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

Compound Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
This compoundE. coli1532
This compoundS. aureus1816

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The study found that this compound exhibited lower MIC values compared to other derivatives, suggesting a strong potential for further development as an antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound significantly reduced paw edema and cytokine levels compared to controls. This study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid?

  • Methodology : A two-step approach is common: (i) Benzylation : React 4,5-dichlorothiophene-2-carboxylic acid (or its hydroxyl precursor) with benzyl bromide under basic conditions (e.g., NaH/THF at 0°C, followed by warming to room temperature). Monitor completion via TLC (hexane:ethyl acetate, 3:1). (ii) Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 60°C to introduce chlorine atoms, ensuring regioselectivity via steric and electronic control .
  • Key Considerations : Optimize reaction times to avoid over-chlorination.

Q. How is this compound characterized analytically?

  • Techniques :
  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and thiophene ring protons (δ 6.5–7.5 ppm). Chlorine substituents deshield adjacent carbons .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (70:30 to 95:5) for purity assessment. Retention time typically ~8–10 min .
  • IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Precautions :
  • Use fume hoods due to potential release of HCl or Cl₂ gas during synthesis.
  • Avoid skin contact (chlorinated thiophenes may irritate); wear nitrile gloves and lab coats.
  • Store in amber glass vials at –20°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity during cross-coupling reactions?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from boronic ester purity or Pd catalyst selection.
  • Methodology : (i) Compare reactivity of pinacol boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) vs. free boronic acids under identical conditions. (ii) Screen catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to identify optimal combinations .
  • Data Analysis : Use LC-MS to track side products (e.g., protodeboronation).

Q. What computational methods predict electronic effects of substituents on acidity?

  • Approach : Perform DFT calculations (B3LYP/6-311++G**) to model the compound’s deprotonation energy. Compare with experimental pKa (estimated via UV-Vis titration in DMSO/water).
  • Findings : The electron-withdrawing Cl and benzyloxy groups lower pKa (~2.5–3.0) relative to unsubstituted thiophene carboxylic acids (~4.5) .

Q. How to design a stability study under varying pH and temperature?

  • Protocol : (i) Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C. (ii) Analyze degradation products via HPLC-MS every 24 hours. (iii) Identify hydrolytic cleavage of the benzyloxy group (major pathway at pH > 10) .

Data Contradiction Analysis

Conflicting reports on regioselectivity in electrophilic substitution reactions

  • Hypothesis : Discrepancies may stem from solvent polarity or directing group effects.
  • Resolution :
    (i) Repeat reactions in DCM (low polarity) vs. DMF (high polarity) to assess solvent influence.
    (ii) Use NOESY NMR to confirm substituent orientation in final products .

Experimental Design Tables

Parameter Conditions for Synthesis Reference
Benzylation reagentBenzyl bromide, NaH/THF, 0°C → RT
Chlorination agentNCS, DMF, 60°C, 6 hrs
PurificationColumn chromatography (SiO₂, hexane:EtOAc)
Analytical Data Observed Values
¹H NMR (CDCl₃)δ 5.12 (s, 2H, OCH₂Ph), 7.35–7.45 (m, 5H)
HPLC retention time8.7 min (acetonitrile/water + 0.1% TFA)

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